Raloxifene-d4 Hydrochloride
Raloxifene-d4 Hydrochloride
Raloxifene-d4 is intended for use as an internal standard for the quantification of raloxifene (Item No. 10011620) by GC- or LC-MS. Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic activity in bone cells without stimulating breast or uterine tissues. Raloxifene guards endothelial cells obtained from rat aortic rings against oxidative insult (1 µM) and lowers serum cholesterol in ovariectomized rodents (ED50 = 0.2 mg/kg). Formulations containing raloxifene have been shown to reduce bone resorption and promote bone formation in post-menopausal women.
Brand Name:
Vulcanchem
CAS No.:
1188263-47-9
VCID:
VC0018033
InChI:
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2;
SMILES:
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
Molecular Formula:
C28H28ClNO4S
Molecular Weight:
514.069
Raloxifene-d4 Hydrochloride
CAS No.: 1188263-47-9
Reference Standards
VCID: VC0018033
Molecular Formula: C28H28ClNO4S
Molecular Weight: 514.069
CAS No. | 1188263-47-9 |
---|---|
Product Name | Raloxifene-d4 Hydrochloride |
Molecular Formula | C28H28ClNO4S |
Molecular Weight | 514.069 |
IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride |
Standard InChI | InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; |
Standard InChIKey | BKXVVCILCIUCLG-ZBLPOJTCSA-N |
SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl |
Appearance | Assay:≥99% deuterated forms (d1-d4)A solid |
Description | Raloxifene-d4 is intended for use as an internal standard for the quantification of raloxifene (Item No. 10011620) by GC- or LC-MS. Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic activity in bone cells without stimulating breast or uterine tissues. Raloxifene guards endothelial cells obtained from rat aortic rings against oxidative insult (1 µM) and lowers serum cholesterol in ovariectomized rodents (ED50 = 0.2 mg/kg). Formulations containing raloxifene have been shown to reduce bone resorption and promote bone formation in post-menopausal women. |
Synonyms | [6-Hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone-d4 Hydrochloride; Keoxifene-d4; LY-139481-d4; Evista-d4; |
PubChem Compound | 45359089 |
Last Modified | Nov 11 2021 |
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